molecular formula C16H13Cl2N3S2 B2391810 5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 344272-72-6

5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2391810
CAS No.: 344272-72-6
M. Wt: 382.32
InChI Key: OWUAXEYAYNEVJI-UHFFFAOYSA-N
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Description

5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. . This particular compound features a triazole ring, a phenyl group, and a dichlorobenzyl sulfanyl moiety, making it a unique and potentially valuable molecule for scientific research and industrial applications.

Preparation Methods

The synthesis of 5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the reaction of 4-phenyl-4H-1,2,4-triazole-3-thiol with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common reagents for these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Mechanism of Action

The mechanism of action of 5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The dichlorobenzyl sulfanyl group may enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .

Comparison with Similar Compounds

Similar compounds to 5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol include other triazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[(2,4-dichlorophenyl)methylsulfanylmethyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3S2/c17-12-7-6-11(14(18)8-12)9-23-10-15-19-20-16(22)21(15)13-4-2-1-3-5-13/h1-8H,9-10H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUAXEYAYNEVJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)CSCC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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